molecular formula C17H18BrNO3S B2816892 (2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034466-44-7

(2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2816892
CAS No.: 2034466-44-7
M. Wt: 396.3
InChI Key: FRITZMYEIJWVMM-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of bromine, methoxy, thiophene, and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 5-methoxyphenyl compounds followed by the introduction of the thiophen-3-yloxy group through nucleophilic substitution reactions. The final step often involves the coupling of the piperidin-1-yl group to the methanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone: Similar structure but with different substituents.

    (2-Bromo-5-methoxyphenyl)(4-(thiophen-2-yloxy)piperidin-1-yl)methanone: Similar but with a different thiophene position.

Uniqueness

(2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-21-13-2-3-16(18)15(10-13)17(20)19-7-4-12(5-8-19)22-14-6-9-23-11-14/h2-3,6,9-12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRITZMYEIJWVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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